6-(Benzylthio)-5-methylnicotinic acid
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Overview
Description
6-(Benzylthio)-5-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a benzylthio group attached to the sixth position and a methyl group attached to the fifth position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylthio)-5-methylnicotinic acid typically involves the introduction of the benzylthio group and the methyl group onto the nicotinic acid ring. One common method involves the use of benzylthiol and a methylating agent in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylthio)-5-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Benzylthio)-5-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Benzylthio)-5-methylnicotinic acid involves its interaction with specific molecular targets. The benzylthio group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also influence various biochemical pathways, resulting in its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-(Benzylthio)nicotinic acid: Lacks the methyl group at the fifth position.
5-Methylnicotinic acid: Lacks the benzylthio group at the sixth position.
Nicotinic acid: Lacks both the benzylthio and methyl groups.
Uniqueness
6-(Benzylthio)-5-methylnicotinic acid is unique due to the presence of both the benzylthio and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H13NO2S |
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Molecular Weight |
259.33 g/mol |
IUPAC Name |
6-benzylsulfanyl-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO2S/c1-10-7-12(14(16)17)8-15-13(10)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) |
InChI Key |
VIHCRAAWBFDDKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1SCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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